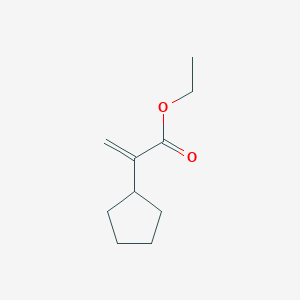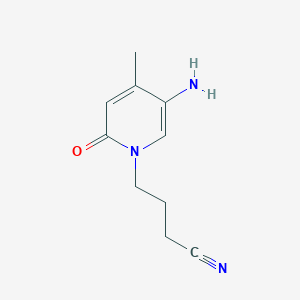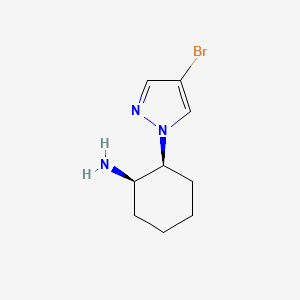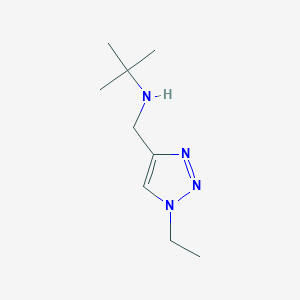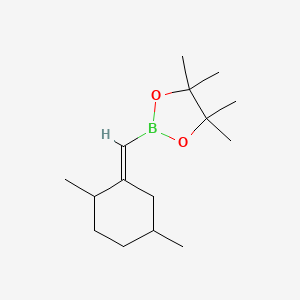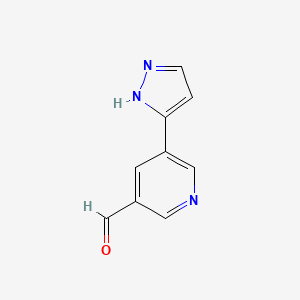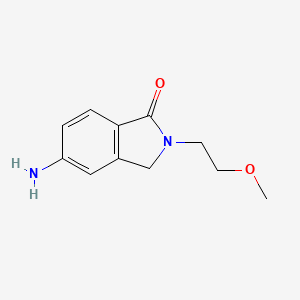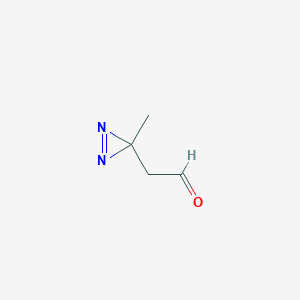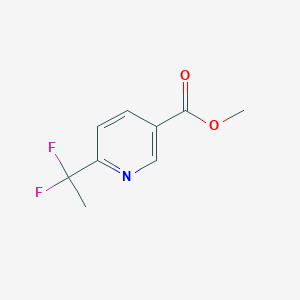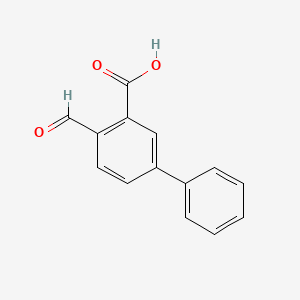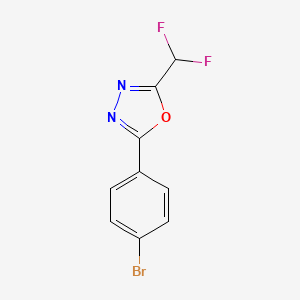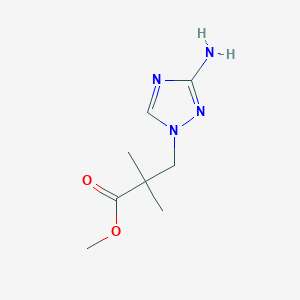
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-1,2,4-triazole with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate has several scientific research applications:
作用機序
The mechanism of action of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the metabolic processes of pathogens, leading to their death or reduced virulence.
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate: Another triazole derivative with different substituents on the triazole ring.
Uniqueness
Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dimethylpropanoate group enhances its stability and reactivity compared to simpler triazole derivatives .
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
methyl 3-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,6(13)14-3)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11) |
InChIキー |
HASMQRSEOZIKFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=NC(=N1)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


